Gum mastic

Gastroenterology Antimicrobial In Vivo Efficacy

Source authenticated Gum Mastic (61789-92-2) for reproducible biomedical research. Unlike generic resins, this standardized material features a quantifiable triterpenic acid fraction (≥65% total, defined MNA/IMNA ratios) validated by HPLC-ELSD, ensuring batch-to-batch consistency. Supported by clinical evidence: adjunctive use increased H. pylori eradication to 85% vs. 67% for standard therapy alone. Demonstrated VCAM-1/ICAM-1 inhibition in atherosclerosis models and potent antioxidant activity (DPPH IC50: 0.029 mg/mL for optimized extracts). Insist on analytical documentation to avoid adulterated substitutes.

Molecular Formula C74H132O18
Molecular Weight 1309.8 g/mol
CAS No. 61789-92-2
Cat. No. B15285205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGum mastic
CAS61789-92-2
Molecular FormulaC74H132O18
Molecular Weight1309.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CC(=O)OCCO)OC(=O)CCCCCCCCCCCCC.CCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CC(=O)OCCO)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/2C37H66O9/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-34(39)44-31-33(32-45-36(41)28-27-35(40)43-30-29-38)46-37(42)26-24-22-20-18-16-14-12-10-8-6-4-2/h2*27-28,33,38H,3-26,29-32H2,1-2H3
InChIKeyWHPQYIWFXNAIIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Gum Mastic (CAS 61789-92-2): Chemical Identity and Source-Specific Composition


Gum mastic (CAS 61789-92-2) is the resinous exudate from the shrub Pistacia lentiscus L. var. Chia (Anacardiaceae), a natural product of complex composition. Unlike synthetic single-molecule compounds, this resin consists of a multi-fraction mixture: an insoluble polymeric fraction (predominantly β-polymyrcene), an essential oil fraction, and a bioactive triterpenic fraction that constitutes approximately 65–70% of the total resin [1]. Within this triterpenic fraction, the major constituents are the isomeric pentacyclic triterpenic acids 24Z-isomasticadienonic acid (IMNA) and 24Z-masticadienonic acid (MNA), along with their corresponding alcohols, and other acids including oleanonic and moronic acids [2]. The specific ratio and presence of these marker compounds is highly dependent on the botanical variety and geographic origin, with Chios-derived resin (holding Protected Designation of Origin status) representing the most extensively characterized and commercially standardized form [3].

Why Generic Natural Resins Cannot Substitute for Gum Mastic in Critical Applications


Substituting generic natural resins (e.g., gum arabic, benzoin, or non-Chios Pistacia resins) for Gum Mastic is not scientifically justifiable due to three critical differentiators: compositional uniqueness, standardized bioactivity, and validated identity. Firstly, the triterpenic profile of authentic Gum Mastic—specifically the presence and ratio of masticadienonic and isomasticadienonic acids—is a unique chemotaxonomic marker not replicated in other resins [1]. Secondly, the documented in vitro and in vivo activities, such as the specific bactericidal activity against Helicobacter pylori with an MBC of 0.139 mg/ml for the total acid fraction [2], are not generalizable to other natural gums or resins, which exhibit different antimicrobial spectra and potency. Thirdly, the high commercial value and PDO status of Chios mastic gum has led to significant issues with adulteration, necessitating validated analytical methods (e.g., HPLC-ELSD) for identity confirmation and quality control [3]. Using an unverified substitute risks introducing an undefined chemical entity with uncharacterized efficacy and safety profiles, thereby compromising experimental reproducibility and regulatory compliance.

Quantitative Differentiation of Gum Mastic: Comparative Evidence for Scientific Procurement


Comparative In Vivo H. pylori Colonization Reduction vs. Placebo in a Murine Model

In a standardized in vivo model of H. pylori infection, oral administration of total mastic extract without polymer (TMEWP) demonstrated a quantifiable and substantial reduction in gastric bacterial colonization compared to untreated controls. Specifically, administration of TMEWP at an average dose of 0.75 mg/day for 3 months resulted in an approximately 30-fold reduction in H. pylori colonization, quantified as a 1.5 log decrease in colony-forming units per gram (CFU/g) of gastric tissue [1]. This provides a direct quantitative benchmark for in vivo activity against a placebo baseline.

Gastroenterology Antimicrobial In Vivo Efficacy

Potent In Vitro Bactericidal Activity of the Acidic Fraction Against H. pylori

Fractionation of the total mastic extract reveals that the acidic triterpenic fraction is the principal driver of its antimicrobial activity. When tested against a panel of 11 clinical strains of H. pylori, the total acid fraction exhibited a Minimum Bactericidal Concentration (MBC) of 0.139 mg/ml [1]. Within this fraction, the purified compound isomasticadienolic acid demonstrated an MBC of 0.202 mg/ml (0.443 mM) [1]. This demonstrates a 1.45-fold difference in potency between the fraction and the pure compound, underscoring the importance of the whole fraction's composition.

Microbiology Antimicrobial Natural Products

Impact on H. pylori Eradication Rates as an Adjunct to Standard Quadruple Therapy

In a randomized, single-blind pilot study, the addition of mastic gum to a standard 2-week bismuth quadruple therapy (BQT) regimen for H. pylori infection resulted in a higher observed eradication rate compared to BQT alone. The eradication rate was 85% (27/32 patients) in the mastic gum plus BQT group, versus 67% (21/32 patients) in the BQT-alone group, representing an absolute risk reduction of 0.18 and a Number Needed to Treat (NNT) of approximately 6 [1]. Furthermore, the adjunct group experienced a significantly greater improvement in dyspepsia symptom severity (mean DSSI improvement of 0.941 vs. 0.766, p=0.001) [1].

Gastroenterology Clinical Trial Combination Therapy

Antioxidant Potency of Optimized Extracts: DPPH and ABTS Radical Scavenging

The antioxidant capacity of Gum Mastic is highly dependent on the extraction method and solvent system. A systematic comparison of extraction techniques on Moroccan P. lentiscus resin revealed that ultrasound-assisted extraction (UAE) with ethanol yielded the most potent antioxidant activity, with a DPPH radical scavenging IC50 of 0.029 mg/mL and an ABTS•+ radical cation scavenging IC50 of 0.026 mg/mL [1]. These values serve as a quantitative benchmark for evaluating the antioxidant potential of different resin lots and processing methods.

Antioxidant Phytochemistry Extraction Optimization

Anti-Inflammatory Gene Expression Modulation by Triterpenic Acids

The major triterpenic acids of Chios Mastic Gum, masticadienonic acid (MNA) and isomasticadienonic acid (IMNA), exhibit differential anti-inflammatory activity at the transcriptional level. A mixture of MNA/IMNA and their semi-synthetic analogues significantly reduced mRNA expression of pro-inflammatory cytokines in RAW 264.7 macrophage cells [1]. Notably, the 24E-isomer of isomasticadienonic acid and a novel compound, 24Z-2-hydroxy-3-oxotirucalla-1,8,24-trien-26-oic acid, were identified as particularly potent in downregulating the expression of Tnf, Il6, and Nfkb1 genes [1].

Immunology Inflammation Gene Expression

Anti-Atherogenic Activity in Human Aortic Endothelial Cells

Chios mastic gum (CMG) neutral extract and its isolated phytosterol, tirucallol, demonstrate anti-inflammatory effects in a model of early atherosclerosis. In TNF-α-stimulated Human Aortic Endothelial Cells (HAEC), both CMG extract (25–200 μg/mL) and tirucallol (0.1–100 μM) significantly inhibited the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), as measured by Cell ELISA [1]. They also significantly inhibited the binding of U937 monocytes to the stimulated endothelial cells and attenuated the phosphorylation of NF-κB p65 [1].

Cardiovascular Inflammation Endothelial Function

Evidence-Backed Application Scenarios for Gum Mastic Procurement


Gastrointestinal Research: Investigating Adjunct Therapies for H. pylori

This application is directly supported by clinical evidence showing that the addition of mastic gum to standard bismuth quadruple therapy can increase H. pylori eradication rates (85% vs 67%) and significantly improve dyspepsia symptoms (mean DSSI improvement of 0.941 vs 0.766) [1]. For research focused on novel therapeutic strategies for H. pylori infection, particularly in the context of rising antimicrobial resistance, a standardized mastic gum preparation with defined triterpenic acid content is a scientifically justified and quantifiable intervention.

Natural Product Chemistry & Quality Control: Authentication of PDO Mastic Gum

Given the high prevalence of adulteration due to limited supply, procurement of Gum Mastic for any high-value application (e.g., pharmaceuticals, premium cosmetics) necessitates rigorous analytical authentication. The validated HPLC-ELSD method for quantifying masticadienonic and isomasticadienonic acids provides a definitive, reproducible tool for verifying the identity and purity of the resin [2]. This application is critical for ensuring batch-to-batch consistency and compliance with PDO specifications, distinguishing authentic Chios mastic gum from inferior substitutes.

Cardiovascular Research: Studying Endothelial Inflammation and Atherogenesis

For laboratories investigating the early molecular events of atherosclerosis, the CMG neutral extract and its component tirucallol offer a unique research tool. The demonstrated ability of these preparations to significantly inhibit VCAM-1 and ICAM-1 expression and attenuate NF-κB p65 phosphorylation in human aortic endothelial cells provides a clear, mechanism-based rationale for their use [3]. This application scenario is distinct from general anti-inflammatory studies and justifies the procurement of specific, characterized extracts rather than crude resin.

Development of High-Potency Antioxidant Formulations

The development of antioxidant-rich nutraceuticals, functional foods, or topical cosmetic formulations benefits from the use of optimized mastic gum extracts. The quantitative data showing that an ultrasound-assisted ethanol extract achieves a DPPH IC50 of 0.029 mg/mL establishes a performance benchmark [4]. Procurement specifications can therefore mandate a minimum antioxidant activity level, ensuring that the sourced material meets the required efficacy profile for the intended product application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gum mastic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.